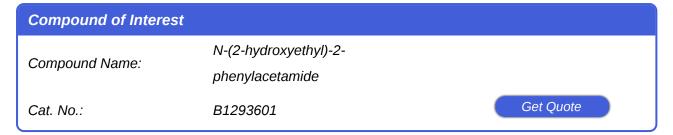


# Spectroscopic Profile of N-(2-hydroxyethyl)-2phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **N-(2-hydroxyethyl)-2-phenylacetamide**. The information presented herein is essential for the verification of its chemical structure and purity, which are critical aspects of drug development and scientific research. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

# **Chemical Structure and Properties**

IUPAC Name: N-(2-hydroxyethyl)-2-phenylacetamide

Molecular Formula: C10H13NO2[1]

Molecular Weight: 179.22 g/mol

CAS Number: 6269-99-4[1][2]

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **N-(2-hydroxyethyl)-2- phenylacetamide**. It is important to note that a complete set of experimentally-derived spectra for this specific compound is not readily available in the public domain. Therefore, the data



presented is a combination of reported values for structurally similar compounds and predicted values based on established spectroscopic principles.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **N-(2-hydroxyethyl)-2-phenylacetamide** (in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 6.50	Broad Singlet	1H	Amide proton (NH)
~ 3.65	Triplet	2H	Methylene protons (- CH <sub>2</sub> -OH)
~ 3.50	Singlet	2H	Methylene protons (C <sub>6</sub> H <sub>5</sub> -CH <sub>2</sub> -)
~ 3.40	Quartet	2H	Methylene protons (- NH-CH <sub>2</sub> -)
~ 2.50	Singlet	1H	Hydroxyl proton (-OH)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **N-(2-hydroxyethyl)-2-phenylacetamide** (in CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Assignment
~ 172	Carbonyl carbon (C=O)
~ 135	Aromatic ipso-carbon
~ 129	Aromatic ortho/meta-carbons
~ 127	Aromatic para-carbon
~ 62	Methylene carbon (-CH2-OH)
~ 43	Methylene carbon (C <sub>6</sub> H <sub>5</sub> -CH <sub>2</sub> )
~ 42	Methylene carbon (-NH-CH <sub>2</sub> )

# Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for N-(2-hydroxyethyl)-2-phenylacetamide

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Strong, Broad	O-H stretch (hydroxyl group)
~ 3280	Strong	N-H stretch (amide)
~ 3060, 3030	Medium	Aromatic C-H stretch
~ 2940, 2880	Medium	Aliphatic C-H stretch
~ 1640	Strong	C=O stretch (Amide I)
~ 1550	Strong	N-H bend (Amide II)
~ 1495, 1450	Medium	Aromatic C=C stretch
~ 1050	Strong	C-O stretch (primary alcohol)
~ 730, 690	Strong	Aromatic C-H out-of-plane bend

# **Mass Spectrometry (MS)**

Table 4: Expected Mass Spectrometry Data for N-(2-hydroxyethyl)-2-phenylacetamide



m/z	Interpretation
179.09	Molecular ion [M]+
148.08	[M - CH <sub>2</sub> OH] <sup>+</sup>
135.07	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
91.05	[C7H7]+ (Tropylium ion)

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

#### Sample Preparation:

- Accurately weigh 5-10 mg of **N-(2-hydroxyethyl)-2-phenylacetamide**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean 5 mm NMR tube.

#### Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
- Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.



#### Data Processing:

- Apply Fourier transformation to the raw data.
- Perform phase and baseline corrections.
- Calibrate the spectra using the TMS signal at 0 ppm.
- Integrate the signals in the <sup>1</sup>H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants.
- Identify the chemical shifts in the <sup>13</sup>C NMR spectrum.

### Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the spectrum of the sample, typically over a range of 4000 to 400 cm<sup>-1</sup>.
- The instrument software will automatically subtract the background from the sample spectrum.

#### Data Analysis:

- Identify the characteristic absorption bands and their corresponding wavenumbers.
- Assign these bands to the specific functional groups present in the molecule.



### Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

#### Sample Preparation:

- For EI-MS, a small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.
- For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

#### Data Acquisition:

- The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting ion intensity versus m/z.

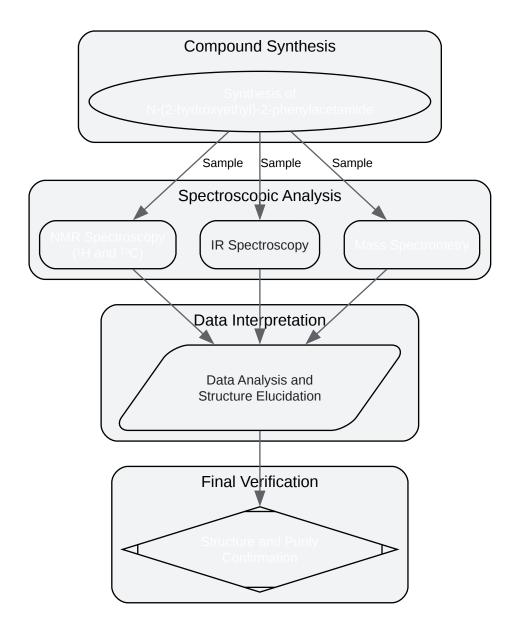
#### Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern to gain further structural information.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **N-(2-hydroxyethyl)-2-phenylacetamide**.





Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. N-(2-hydroxyethyl)-2-phenylacetamide [webbook.nist.gov]
- 2. N-(2-Hydroxyethyl)-2-phenylacetamide | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293601#spectroscopic-data-for-n-2-hydroxyethyl-2-phenylacetamide-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com